

Physicochemical Profile of Methyl Quinaldate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Methyl quinaldate

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Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of **methyl quinaldate** (also known as methyl 2-quinolinecarboxylate). The information presented herein is compiled from various scientific databases and literature sources to support research and development activities. This document details the compound's identity, summarizes its physicochemical properties in tabular format, describes relevant experimental protocols, and provides a visual representation of the analytical workflow for its characterization.

Compound Identification and Chemical Structure

Methyl quinaldate is the methyl ester of quinaldic acid. Its chemical structure consists of a quinoline ring with a methoxycarbonyl group at the 2-position.

- IUPAC Name: methyl quinoline-2-carboxylate[1][2]
- Synonyms: Methyl 2-quinolinecarboxylate, Quinaldic acid, methyl ester[1][2]
- CAS Number: 19575-07-6[1][2]
- Molecular Formula: C₁₁H₉NO₂[3]
- Molecular Weight: 187.19 g/mol [1][2]

Physicochemical Properties

The following tables summarize the available experimental and computed physicochemical data for **methyl quinaldate**. It is important to note that experimental values for several key parameters, including melting and boiling points, are not readily available in the public domain and are marked as "Not Available".

Table 1: General Physicochemical Data

Property	Value	Data Type	Source
Molecular Formula	C ₁₁ H ₉ NO ₂	-	[3]
Molecular Weight	187.19 g/mol	-	[1][2]
Melting Point	Not Available	-	-
Boiling Point	Not Available	-	-
pKa	Data available in IUPAC Digitized pKa Dataset	Experimental	[2][4][5][6][7]

Table 2: Solubility and Partitioning Data

Property	Value	Data Type	Source
LogP (Octanol/Water)	1.9	Computed (XLogP3)	[1][2]
Aqueous Solubility	Not Available	-	-

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of **methyl quinaldate**. While complete spectra are not provided, key data points from mass spectrometry are available.

Table 3: Mass Spectrometry Data

Technique	Key Data (m/z)	Data Type	Source
GC-MS (EI)	129, 128, 157, 101, 130	Experimental	[2]

Interpretation of Expected Spectra:

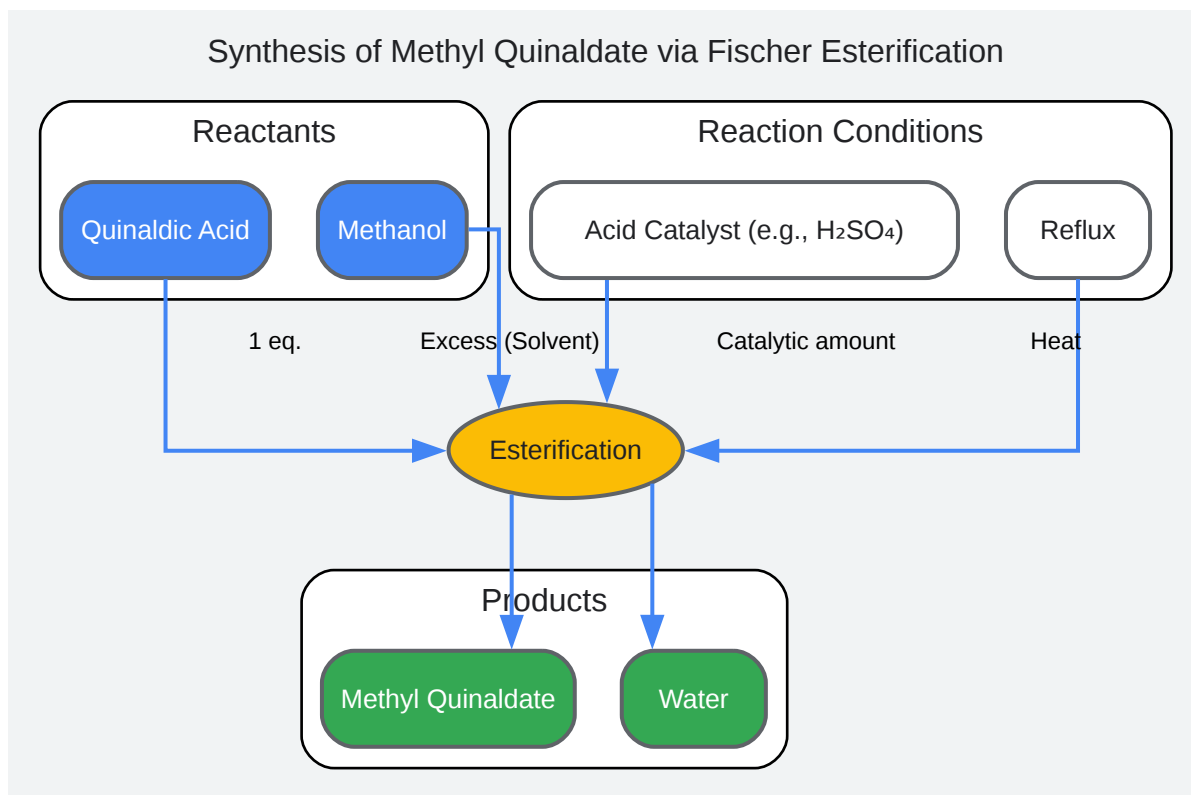
- ¹H NMR: The proton NMR spectrum of **methyl quinaldate** is expected to show characteristic signals for the aromatic protons of the quinoline ring system, likely in the range of 7.5-8.5 ppm. A distinct singlet corresponding to the methyl ester protons (O-CH₃) would be expected further upfield, typically around 4.0 ppm.
- ¹³C NMR: The carbon NMR would display signals for the nine carbons of the quinoline ring and the two carbons of the methyl ester group. The carbonyl carbon of the ester would appear significantly downfield.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester group, typically in the region of 1720-1740 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be prominent.[8][9]

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of physicochemical properties. As specific protocols for **methyl quinaldate** are not widely published, the following sections describe standard laboratory methodologies that are applicable.

Synthesis of Methyl Quinaldate

A standard method for the synthesis of **methyl quinaldate** is the Fischer esterification of quinaldic acid.



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Caption: Workflow for the synthesis of **methyl quinaldate**.

Protocol:

- Preparation: Suspend quinaldic acid in an excess of dry methanol in a round-bottom flask equipped with a reflux condenser.
- Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.
- Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After cooling, neutralize the mixture with a saturated solution of sodium bicarbonate.
- Extraction: Extract the product into an organic solvent like ethyl acetate.

- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity.

Protocol:

- **Sample Preparation:** A small amount of the crystalline solid is placed in a capillary tube, which is then sealed at one end.
- **Apparatus:** The capillary tube is placed in a melting point apparatus, which slowly heats the sample.
- **Observation:** The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded. A narrow melting range (typically 0.5-1°C) is indicative of a pure compound.

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

Protocol:

- **Sample Preparation:** An excess amount of the solid compound is added to a known volume of water or a buffer solution at a specific pH.
- **Equilibration:** The mixture is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Separation:** The undissolved solid is separated from the solution by centrifugation and/or filtration.
- **Quantification:** The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or

HPLC.

Determination of LogP (Octanol-Water Partition Coefficient)

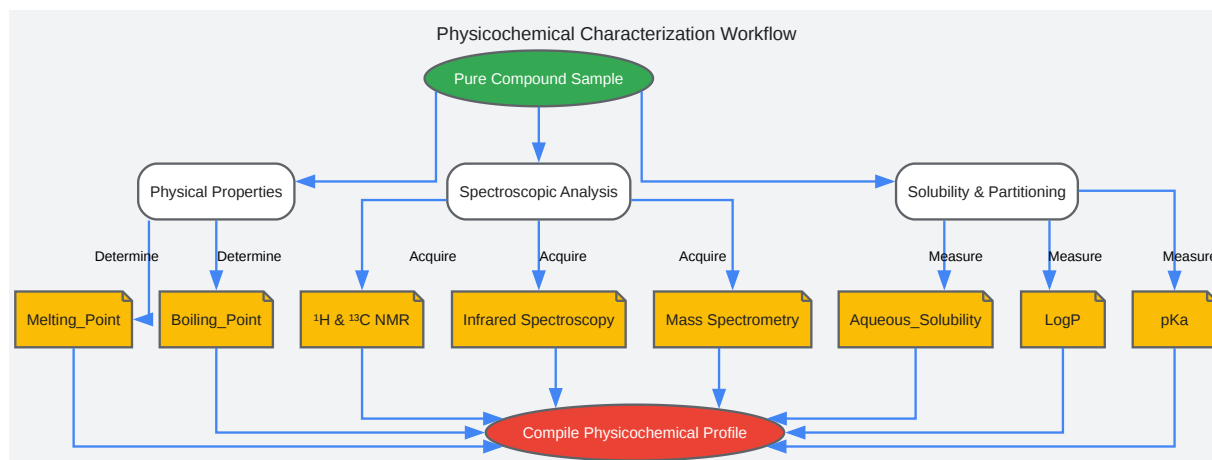
The shake-flask method is also the standard procedure for the experimental determination of LogP.

Protocol:

- **Phase Preparation:** n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together and allowing the layers to separate.
- **Partitioning:** A known amount of the compound is dissolved in one of the phases, and then a known volume of the other phase is added. The mixture is shaken until equilibrium is reached.
- **Phase Separation:** The two phases are separated by centrifugation.
- **Concentration Analysis:** The concentration of the compound in each phase is measured using an appropriate analytical technique (e.g., HPLC-UV).
- **Calculation:** The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the comprehensive physicochemical characterization of a compound such as **methyl quinaldate**.



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Caption: General workflow for physicochemical characterization.

Conclusion

This technical guide consolidates the currently available physicochemical data for **methyl quinaldate**. While fundamental identifiers and some spectral and computed data are accessible, there is a notable absence of publicly available experimental data for key properties such as melting point, boiling point, and aqueous solubility. The provided standard experimental protocols offer a framework for determining these missing values. For researchers and drug development professionals, the existing data provides a foundational understanding of **methyl quinaldate**, while also highlighting the need for further experimental characterization to establish a complete and robust physicochemical profile.

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